Ethyl (5-amino-1,2,4-thiadiazol-3-yl)acetate
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Overview
Description
Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate is a heterocyclic compound containing a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of thiosemicarbazide with carbon disulfide in ethanol under reflux conditions to form 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with ethyl 2-bromoacetate in the presence of potassium hydroxide to yield ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)thioacetate .
Industrial Production Methods
Industrial production methods for ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as urease, by binding to their active sites . Additionally, its anticancer activity is thought to be mediated through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate can be compared with other thiadiazole derivatives, such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar structure but different substituents, leading to variations in biological activity.
2-Amino-5-methyl-1,3,4-thiadiazole: Another derivative with distinct properties and applications.
Properties
CAS No. |
92738-69-7 |
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Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-6(7)12-9-4/h2-3H2,1H3,(H2,7,8,9) |
InChI Key |
KBTRLAKKCJYDDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NSC(=N1)N |
Origin of Product |
United States |
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